
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is an organic compound that belongs to the class of arylmethyloxy anthracenes. This compound is notable for its photoreactivity and ability to initiate radical and cationic polymerizations. It is a strong candidate for use as a hybrid photoinitiator, consisting of only carbon, hydrogen, and oxygen atoms .
Vorbereitungsmethoden
The synthesis of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene involves several steps. One common method includes the reaction of 2-methoxynaphthalene with anthracene-9-methanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroanthracenes and other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene has several scientific research applications:
Biology: Its photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive materials.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it could help generate reactive oxygen species to kill cancer cells.
Wirkmechanismus
The mechanism by which 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene exerts its effects involves the absorption of light, leading to an excited singlet state. This excited state undergoes intramolecular charge transfer, resulting in the cleavage of the CH2–O bond to generate ion and radical pairs. These reactive species then initiate polymerization reactions by attacking monomers like styrene and cyclohexene oxide .
Vergleich Mit ähnlichen Verbindungen
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is unique due to its ability to initiate both radical and cationic polymerizations without the need for halogen or metal-containing initiators. Similar compounds include:
1-(Arylmethyloxy)-9,10-anthraquinones: These compounds also serve as photoinitiators but may require metal or halogen-containing initiators.
2-Methoxy-1-naphthaleneboronic acid: Used in cross-coupling reactions but lacks the photoinitiating properties.
(1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol: A pharmaceutical impurity with different chemical properties and applications.
Eigenschaften
CAS-Nummer |
917985-36-5 |
|---|---|
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-[(2-methoxynaphthalen-1-yl)methoxy]anthracene |
InChI |
InChI=1S/C26H20O2/c1-27-25-14-13-18-7-4-5-11-22(18)24(25)17-28-26-12-6-10-21-15-19-8-2-3-9-20(19)16-23(21)26/h2-16H,17H2,1H3 |
InChI-Schlüssel |
UXAYGEHOWICJGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
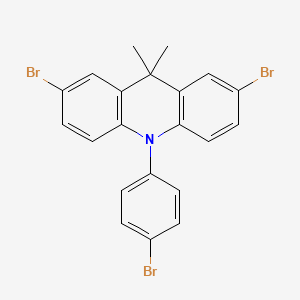
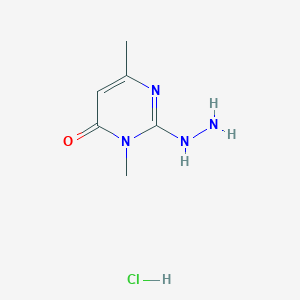
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
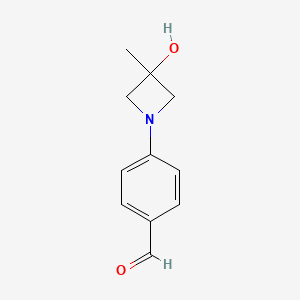


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
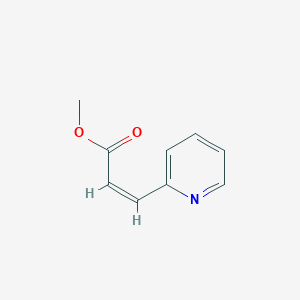

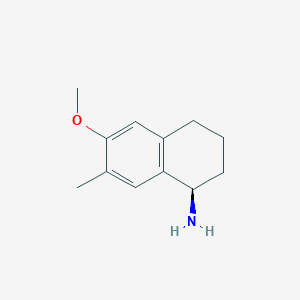

![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
